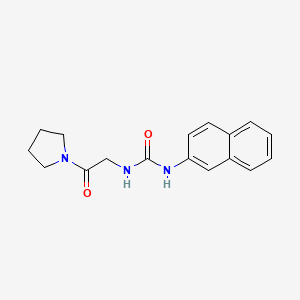

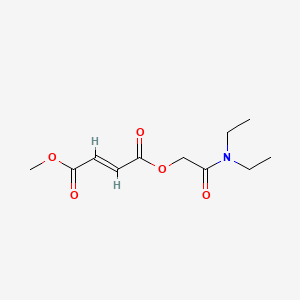

6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole

Descripción general

Descripción

“6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole”, also known as ZCZ011, is a synthetic positive allosteric modulator (PAM) of the type 1 cannabinoid receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of pain-related disease states .

Chemical Reactions Analysis

ZCZ011 has been shown to potentiate the binding of orthosteric agonists to the CB1 receptor and enhance the effects of endocannabinoids . This suggests that it may interact with these substances in a way that enhances their activity.Aplicaciones Científicas De Investigación

Application in Neurodegenerative Diseases

Field

Neuroscience and Neurology

Summary of Application

ZCZ011 has been studied as a potential therapeutic target for various neurodegenerative diseases, including HIV-1-associated neurocognitive disorder (HAND) and Huntington’s disease .

Methods of Application

In the research, ZCZ011 was used as a positive allosteric modulator (PAM) to indirectly activate the cannabinoid receptor type 1 (CB1R). The study involved chronic ZCZ011 treatment (14 days) on various behavioral paradigms in HIV-1 Tat transgenic female and male mice .

Results or Outcomes

The study found that chronic ZCZ011 treatment did not alter body mass, locomotor activity, or anxiety-like behavior regardless of sex or genotype. However, differential effects were noted in hot plate latency, motor coordination, and recognition memory in female mice only, with ZCZ011 treatment increasing hot plate latency and improving motor coordination and recognition memory .

Application in Pain Management

Field

Pharmacology and Pain Management

Summary of Application

ZCZ011 has been explored as a potential treatment for neuropathic pain .

Methods of Application

ZCZ011 was used as a PAM to enhance the in vitro and in vivo pharmacological actions of the CB1 orthosteric agonists CP55,940 and N-arachidonoylethanolamine (AEA). The study involved animal models where ZCZ011 was administered and its effects on neuropathic pain were observed .

Results or Outcomes

The study found that ZCZ011 increased the potency of these orthosteric agonists in mouse behavioral assays indicative of cannabimimetic activity, including antinociception. Administration of ZCZ011 alone was devoid of activity in these assays but elicited CB1 receptor-mediated antinociceptive effects in the chronic constriction nerve injury model of neuropathic pain and carrageenan model of inflammatory pain .

Application in Opioid Use Disorder Treatment

Field

Addiction Medicine and Pharmacology

Summary of Application

ZCZ011 has potential applications in the treatment of opioid use disorder .

Methods of Application

While specific methods of application in this context are not detailed in the available literature, it is likely that ZCZ011 would be used as a positive allosteric modulator (PAM) to indirectly activate the cannabinoid receptor type 1 (CB1R), similar to its use in other fields .

Results or Outcomes

The specific outcomes of ZCZ011 application in opioid use disorder treatment are not detailed in the available literature. However, the potential of ZCZ011 in this field suggests that it may have beneficial effects in reducing opioid dependence or mitigating withdrawal symptoms .

Application in Inflammatory CNS Disorders

Field

Neurology and Immunology

Summary of Application

ZCZ011 has potential applications in the treatment of inflammatory central nervous system (CNS) disorders .

Methods of Application

As with other applications, ZCZ011 would likely be used as a PAM to indirectly activate the CB1R in the context of inflammatory CNS disorders .

Results or Outcomes

The specific outcomes of ZCZ011 application in the treatment of inflammatory CNS disorders are not detailed in the available literature. However, given the known anti-inflammatory properties of CB1R activation, it is possible that ZCZ011 could help reduce inflammation and associated symptoms in these disorders .

Propiedades

IUPAC Name |

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSPNRDBWHHFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046384 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole | |

CAS RN |

1998197-39-9 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

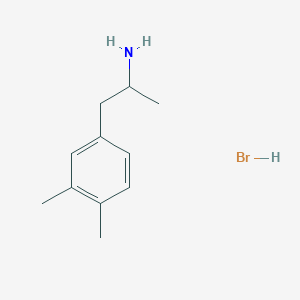

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

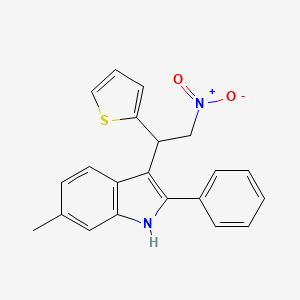

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)

![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

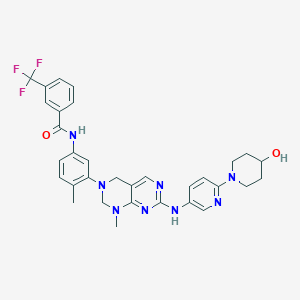

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)